molecular formula C12H14N2O2S B2712439 Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate CAS No. 2248379-55-5

Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2712439
CAS No.: 2248379-55-5
M. Wt: 250.32
InChI Key: QAUYDILKFOEYRS-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a high-value chemical intermediate designed for medicinal chemistry and drug discovery research. The tert-butyl ester group in this molecule serves as a key protecting group for the carboxylic acid functionality, enhancing the compound's solubility and serving as a strategic handle for further synthetic modifications to create novel amide derivatives . The 3-aminothieno[2,3-b]pyridine core is a privileged scaffold in pharmaceutical research, demonstrated by its presence in compounds with diverse biological activities. Recent studies have shown that derivatives of this scaffold, particularly 3-aminothieno[2,3-b]pyridine-2-carboxamides, exhibit promising activity against Mycobacterium tuberculosis , highlighting its potential in the development of new anti-tuberculosis agents . Furthermore, the broader class of thieno[2,3-b]pyridine-2-carboxamides has been identified as a new series of antiplasmodial agents with strong activity against Plasmodium falciparum , the parasite responsible for malaria, operating through a mechanism that appears independent of established kinase targets . This compound is intended for use in constructing targeted molecular libraries and probing structure-activity relationships. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-12(2,3)16-11(15)9-8(13)7-5-4-6-14-10(7)17-9/h4-6H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUYDILKFOEYRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(S1)N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction times and improve efficiency . Additionally, the use of protective groups like Boc (tert-butoxycarbonyl) can facilitate the selective introduction of functional groups .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the carboxylate ester can yield the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Anti-inflammatory and Anticancer Properties

Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate has been identified as an inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer progression. The inhibition of IKK can lead to reduced expression of pro-inflammatory cytokines and anti-apoptotic factors, making this compound a candidate for treating various inflammatory diseases and cancers, including autoimmune disorders and malignancies such as breast cancer and pancreatic cancer .

Antiparasitic Activity

Research has indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. This compound and its analogs have shown promising results in inhibiting the growth of malaria parasites, suggesting potential applications in developing new antimalarial drugs .

Anti-cancer Studies

In a study evaluating the antitumor effects of thieno[2,3-b]pyridine derivatives on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468), it was found that certain compounds exhibited significant growth inhibition with minimal effects on non-tumorigenic cells. The most effective compound demonstrated a GI50 concentration of approximately 13 µM against MDA-MB-231 cells . These findings highlight the potential for developing targeted therapies based on this scaffold.

Antiparasitic Research

Another study focused on synthesizing various thieno[2,3-b]pyridine derivatives to assess their activity against P. falciparum. The results indicated that specific modifications to the compound structure enhanced its selectivity and potency against malaria parasites .

Data Table: Summary of Applications

Application AreaBiological ActivityReference
Anti-inflammatoryInhibits IKK/NF-κB pathway
AnticancerReduces tumor cell viability
AntiparasiticInhibits P. falciparum growth

Mechanism of Action

The mechanism of action of tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The thieno[2,3-b]pyridine core can participate in π-π stacking interactions, enhancing binding affinity. These interactions can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl derivative is compared with structurally analogous compounds (Table 1), focusing on substituents at the 2- and 4-positions of the thienopyridine core.

Compound 2-Position Substituent 4-Position Substituent Molecular Weight (g/mol) Key Properties
Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate tert-butyl ester H 252.30 High lipophilicity, planar core, antiplasmodial activity (IC₅₀: <1 µM)
Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate (CAS: 52505-46-1) ethyl ester H 222.26 Crystalline solid, planar ring system, antitumor intermediate
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS: 193400-52-1) methyl ester CH₃ 213.28 Solid crystal, sulfur/nitrogen-rich structure, antitumor potential
3,6-Diamino-N-(3-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide carboxamide 2-chloro-4-morpholinophenyl 525.35 Antiplasmodial agent (IC₅₀: 0.12 µM), hydrogen-bonding capacity

Key Observations :

  • Ester vs. Carboxamide : Carboxamide derivatives (e.g., 9q, 9r) exhibit enhanced antiplasmodial activity due to hydrogen-bonding interactions with parasitic targets, unlike ester-based analogs .
  • Steric Effects : The tert-butyl group increases steric bulk compared to methyl/ethyl esters, reducing solubility but improving metabolic stability .
  • Substituent Position : Methyl or chloro groups at the 4-position (e.g., 9p, 17h) enhance target binding affinity by modulating electronic effects .
Physicochemical and Crystallographic Properties
  • Planarity: The thieno[2,3-b]pyridine ring system is planar in both tert-butyl and ethyl esters, as confirmed by X-ray crystallography (e.g., ethyl derivative: β = 91.64°, space group P2₁/c) .
  • Hydrogen Bonding : Ethyl and methyl esters form intermolecular N–H···O/N hydrogen bonds in crystal lattices, while tert-butyl derivatives rely on weaker van der Waals interactions due to steric hindrance .
  • Thermal Stability : Carboxamide derivatives (e.g., 9r) decompose at 253°C, whereas tert-butyl esters decompose at lower temperatures (~163°C), reflecting ester group instability .

Biological Activity

Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate is a compound belonging to the thienopyridine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Thienopyridines

Thienopyridines are recognized for their pharmacological versatility, often serving as scaffolds for the development of drugs targeting various diseases. The structural features of thienopyridines allow for modifications that can enhance their biological properties, making them suitable candidates for further investigation in drug discovery.

Mechanisms of Biological Activity

  • Antiparasitic Activity :
    • This compound has been studied for its potential as an antiplasmodial agent. Research indicates that derivatives of thieno[2,3-b]pyridine exhibit selective inhibition of Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3), a crucial enzyme in the malaria parasite's lifecycle. Notably, certain derivatives have shown IC50 values in the low nanomolar range against erythrocytic forms of the parasite, indicating potent antiparasitic activity .
  • Anticancer Properties :
    • The compound has also demonstrated promising anticancer activity. In vitro studies reveal that thienopyridine derivatives can inhibit cancer cell proliferation by interacting with the microtubule system. For instance, compounds related to this compound have shown IC50 values ranging from 0.70 to 4.7 µM against various cancer cell lines (e.g., HeLa and K562), leading to apoptosis through cell cycle arrest at the G2/M phase .
  • Kinase Inhibition :
    • The compound has been identified as an inhibitor of several kinases, including IκB kinases involved in inflammatory responses and serine/threonine kinases like B-Raf. These interactions suggest potential applications in treating inflammatory diseases and cancers driven by aberrant kinase signaling .

Table 1: Biological Activity Summary

Activity TypeTarget/MechanismIC50 RangeReference
AntiparasiticP. falciparum PfGSK-3Low nanomolar
AnticancerVarious cancer cell lines (HeLa, K562)0.70 - 4.7 µM
Kinase InhibitionIκB Kinases, B-RafNot specified

Detailed Findings

  • Antiparasitic Activity :
    • In a study assessing multiple thieno[2,3-b]pyridine derivatives, it was found that certain compounds effectively reduced the viability of P. falciparum at concentrations as low as 0.3 µM, with selectivity indices greater than 100 when compared to human cell lines .
  • Cancer Cell Selectivity :
    • The anticancer properties were evaluated using human peripheral blood mononuclear cells (PBMC), showing that selected derivatives did not significantly affect normal cells at concentrations up to 20 µM, indicating a favorable selectivity profile for cancer cells .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate?

The synthesis typically involves cyclization and functionalization steps. For example, thieno[2,3-b]pyridine derivatives are synthesized via coupling reactions with sulfonamides or aryl groups, followed by Boc (tert-butoxycarbonyl) protection. Ethyl esters (e.g., ethyl 3-(4-methylbenzenesulfonamido)-thieno[2,3-b]pyridine-2-carboxylate) are common intermediates, as shown in antitumor drug synthesis workflows . Key steps include:

  • Cyclization of substituted pyridines with thiophene precursors.
  • Boc protection of the amine group under mild basic conditions (e.g., using DMAP and triethylamine in dichloromethane) .
  • Purification via column chromatography or recrystallization.

Q. How is this compound characterized structurally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks, with DEPT and 2D NMR resolving connectivity .
  • X-ray crystallography : Used to determine bond angles, dihedral angles, and molecular packing (e.g., crystal structures of related thieno[2,3-b]pyridine derivatives) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .

Q. What stability considerations are critical for handling this compound?

While direct stability data for this compound is limited, analogous Boc-protected amines are sensitive to acidic or basic conditions. Recommendations include:

  • Storage at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester .
  • Avoidance of prolonged exposure to moisture or high temperatures during synthesis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

Yield optimization focuses on reaction conditions and catalysts:

  • Catalyst selection : DMAP and triethylamine improve acylation efficiency in dichloromethane .
  • Temperature control : Reactions at 0–20°C minimize side-product formation during cyclization .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in NMR or crystallographic data may arise from conformational flexibility or impurities. Solutions include:

  • 2D NMR (COSY, NOESY) : Confirms spin-spin coupling and spatial proximity of protons .
  • Single-crystal X-ray diffraction : Provides unambiguous bond-length and angle data (e.g., crystal structures in Acta Crystallographica reports) .
  • Comparative analysis : Cross-referencing with published analogs (e.g., ethyl 2-(aryloxo)thieno[2,3-b]pyridine derivatives) .

Q. What is the role of the tert-butyl ester group in the compound’s reactivity and biological activity?

The tert-butyl group:

  • Enhances stability : Protects the amine from undesired reactions during synthesis .
  • Modulates solubility : Increases lipophilicity, potentially improving membrane permeability in biological assays .
  • Facilitates deprotection : Acidic cleavage (e.g., TFA) releases the free amine for further functionalization .

Q. How does this compound interact with biological targets in anticancer research?

Thieno[2,3-b]pyridine derivatives exhibit cytotoxicity via:

  • Enzyme inhibition : Binding to kinase or tubulin polymerization sites, as inferred from molecular docking studies .
  • Structure-activity relationships (SAR) : Modifications at the 3-amino and 2-carboxylate positions influence potency against multidrug-resistant cell lines .
  • In vitro assays : Cytotoxicity is evaluated using MTT or SRB assays on cancer cell panels .

Q. What challenges arise in scaling up synthesis for preclinical studies?

Key challenges include:

  • Reproducibility : Batch-to-batch variability in cyclization steps requires strict control of reaction time and temperature .
  • Purification : Scaling column chromatography is labor-intensive; alternatives like centrifugal partition chromatography may be explored .
  • Safety : Handling hazardous reagents (e.g., sulfonyl chlorides) demands rigorous safety protocols .

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